
6-Chloro-4-methyl-5-nitro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-5-nitro-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with chlorine, methyl, and nitro substituents at specific positions on the rings. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-5-nitro-3,3’-bipyridine typically involves multi-step organic reactions. One common method involves the nitration of 6-chloro-4-methyl-3,3’-bipyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another synthetic route involves the chlorination of 4-methyl-5-nitro-3,3’-bipyridine using thionyl chloride or phosphorus pentachloride. This method requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-5-nitro-3,3’-bipyridine may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amino-substituted bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methyl-5-nitro-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-5-nitro-3,3’-bipyridine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methyl-3,3’-bipyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Methyl-5-nitro-3,3’-bipyridine:
6-Chloro-5-nitro-3,3’-bipyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
6-Chloro-4-methyl-5-nitro-3,3’-bipyridine is unique due to the specific combination of chlorine, methyl, and nitro substituents. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1214390-89-2 |
|---|---|
Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-3-nitro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-3-2-4-13-5-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3 |
InChI Key |
SYHMDIPCHVNQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C2=CN=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


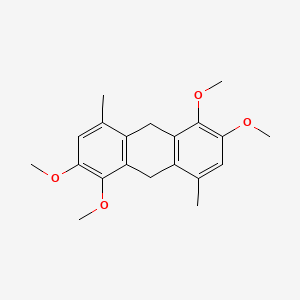
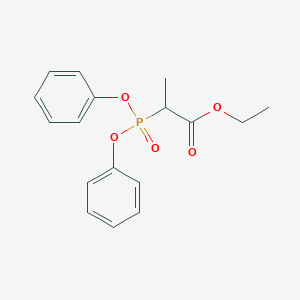
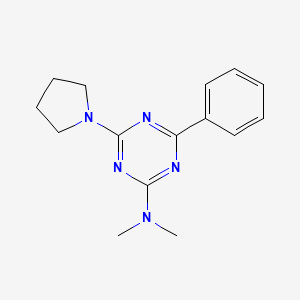

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)

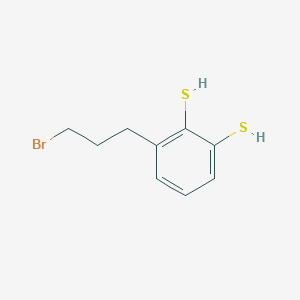

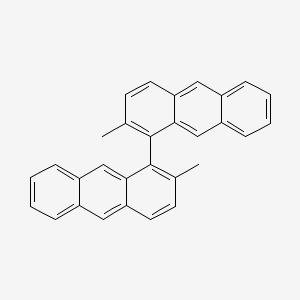
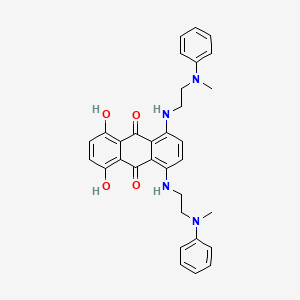

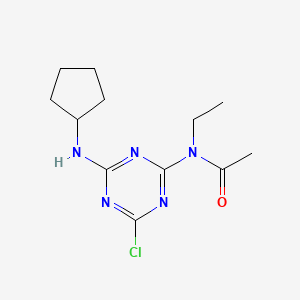

![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
